molecular formula C26H21FN6O2 B2721377 8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031663-94-1

8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Katalognummer B2721377
CAS-Nummer: 1031663-94-1
Molekulargewicht: 468.492
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key functional groups, including a piperazine ring, a fluorophenyl group, and a triazoloquinazolinone core . The presence of these groups would likely confer specific physical and chemical properties to the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s polarity, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

Quality Control and Antimalarial Potential

The development of quality control methods for similar compounds, such as derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, highlights their promise as antimalarial agents. This involves determining quality control indicators like solubility, identification through spectroscopy, and assessing impurities through liquid chromatography. Such research underlines the importance of these compounds in developing treatments for malaria, showcasing their potential in medicinal chemistry and pharmaceutical sciences (Danylchenko et al., 2018).

Benzodiazepine Binding Activity

Investigations into triazoloquinazolinones' binding affinity for the benzodiazepine receptor indicate their potential as central nervous system agents. For example, compounds with structures related to quinazolinones demonstrated significant benzodiazepine antagonist activity, suggesting applications in developing new therapeutic agents for disorders modulated by this receptor (Francis et al., 1991).

Antimicrobial and Antifungal Applications

Quinazolinone derivatives, including triazoloquinazolinones, have been extensively researched for their antimicrobial and antifungal properties. These studies have led to the synthesis of novel compounds demonstrating significant activity against a range of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Pandey et al., 2009).

Anticancer Activity

Research into quinazolinone derivatives has also uncovered compounds with promising anticancer activity. For example, the synthesis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains showed significant in vitro antitumor activity against leukemia cells, underscoring the potential of these compounds in cancer research (Cao et al., 2005).

Wirkmechanismus

The mechanism of action of this compound is not clear from the information available .

Safety and Hazards

Without specific information about this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it were found to have biological activity, it could be investigated as a potential therapeutic agent .

Eigenschaften

IUPAC Name

8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-19-7-9-20(10-8-19)31-12-14-32(15-13-31)26(35)18-6-11-21-22(16-18)33-24(28-25(21)34)23(29-30-33)17-4-2-1-3-5-17/h1-11,16,30H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZICJBVKUCAEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.